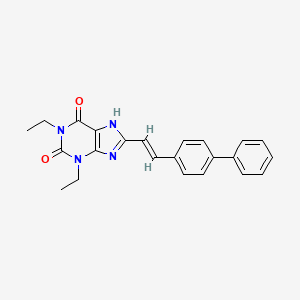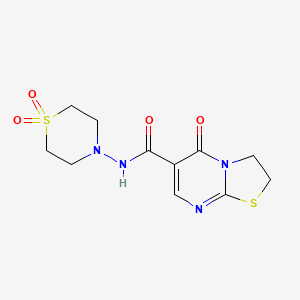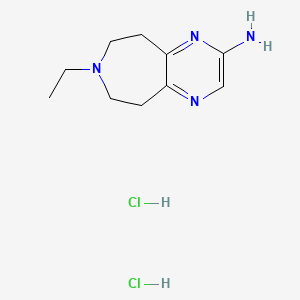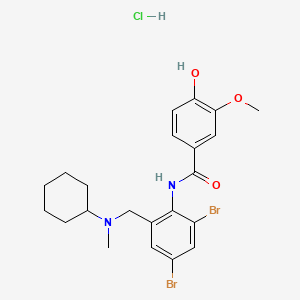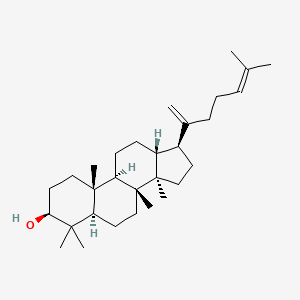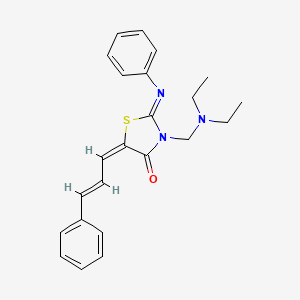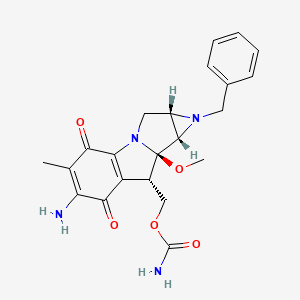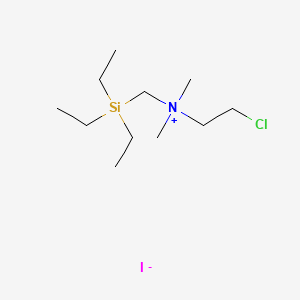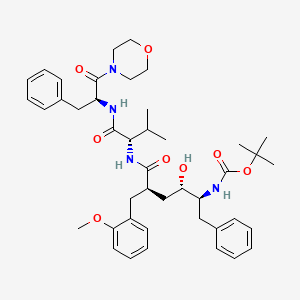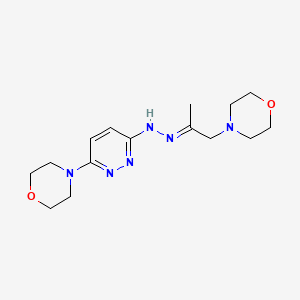
6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazinone core, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The morpholine ring is then introduced via nucleophilic substitution reactions, where morpholine reacts with halogenated intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated intermediates, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinyl-3(2H)-pyridazinone derivatives
- 1-Methyl-2-(4-morpholinyl)ethylidene hydrazone analogs
Uniqueness
6-(4-Morpholinyl)-3(2H)-pyridazinone (1-methyl-2-(4-morpholinyl)ethylidene)hydrazone stands out due to its unique combination of a morpholine ring, pyridazinone core, and hydrazone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90932-07-3 |
|---|---|
Molecular Formula |
C15H24N6O2 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
6-morpholin-4-yl-N-[(E)-1-morpholin-4-ylpropan-2-ylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C15H24N6O2/c1-13(12-20-4-8-22-9-5-20)16-17-14-2-3-15(19-18-14)21-6-10-23-11-7-21/h2-3H,4-12H2,1H3,(H,17,18)/b16-13+ |
InChI Key |
XALWBXQCTWTTSZ-DTQAZKPQSA-N |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C=C1)N2CCOCC2)/CN3CCOCC3 |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)N2CCOCC2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



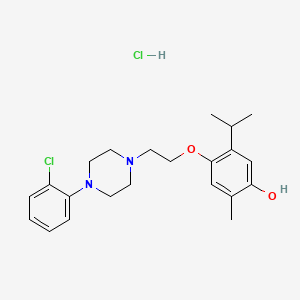
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
